molecular formula C9H12ClNO2S B1425297 trans-4-(3-Thienyl)-3-pyrrolidinecarboxylic acid hydrochloride CAS No. 1864003-47-3

trans-4-(3-Thienyl)-3-pyrrolidinecarboxylic acid hydrochloride

Cat. No.: B1425297
CAS No.: 1864003-47-3
M. Wt: 233.72 g/mol
InChI Key: KIHGPXIBDLXYET-WLYNEOFISA-N
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Description

trans-4-(3-Thienyl)-3-pyrrolidinecarboxylic acid hydrochloride: is a chemical compound with potential applications in various fields of science and industry. This compound is characterized by its unique structure, which includes a thienyl group attached to a pyrrolidine ring, and a carboxylic acid functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trans-4-(3-Thienyl)-3-pyrrolidinecarboxylic acid hydrochloride typically involves multiple steps, starting with the construction of the pyrrolidine ring. One common method is the cyclization of a suitable precursor containing the thienyl group. The reaction conditions often require the use of strong acids or bases to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : The carboxylic acid group can be oxidized to form carboxylic acid derivatives.

  • Reduction: : The pyrrolidine ring can be reduced to form different derivatives.

  • Substitution: : The thienyl group can participate in substitution reactions with various reagents.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be used to substitute the thienyl group.

Major Products Formed

  • Oxidation: : Carboxylic acid derivatives such as esters and amides.

  • Reduction: : Reduced pyrrolidine derivatives.

  • Substitution: : Substituted thienyl derivatives.

Scientific Research Applications

trans-4-(3-Thienyl)-3-pyrrolidinecarboxylic acid hydrochloride: has several scientific research applications:

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

  • Biology: : The compound may serve as a ligand for biological receptors or enzymes.

  • Industry: : Use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can vary widely based on the context of its use.

Comparison with Similar Compounds

trans-4-(3-Thienyl)-3-pyrrolidinecarboxylic acid hydrochloride: can be compared with other similar compounds, such as:

  • trans-4-(2-Thienyl)-3-buten-2-one

  • trans-4-(3-Thienyl)-pyrrolidine-3-carboxylic acid

These compounds share structural similarities but differ in their functional groups and potential applications. The uniqueness of this compound lies in its specific combination of the thienyl group and the pyrrolidine ring, which can lead to distinct chemical and biological properties.

Properties

IUPAC Name

(3R,4S)-4-thiophen-3-ylpyrrolidine-3-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2S.ClH/c11-9(12)8-4-10-3-7(8)6-1-2-13-5-6;/h1-2,5,7-8,10H,3-4H2,(H,11,12);1H/t7-,8+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIHGPXIBDLXYET-WLYNEOFISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1)C(=O)O)C2=CSC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](CN1)C(=O)O)C2=CSC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
trans-4-(3-Thienyl)-3-pyrrolidinecarboxylic acid hydrochloride
Reactant of Route 2
trans-4-(3-Thienyl)-3-pyrrolidinecarboxylic acid hydrochloride
Reactant of Route 3
trans-4-(3-Thienyl)-3-pyrrolidinecarboxylic acid hydrochloride
Reactant of Route 4
trans-4-(3-Thienyl)-3-pyrrolidinecarboxylic acid hydrochloride
Reactant of Route 5
trans-4-(3-Thienyl)-3-pyrrolidinecarboxylic acid hydrochloride
Reactant of Route 6
trans-4-(3-Thienyl)-3-pyrrolidinecarboxylic acid hydrochloride

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